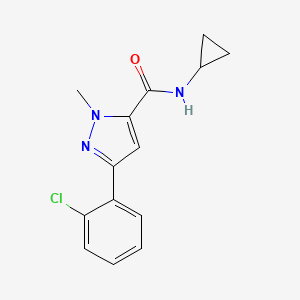
3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylamine and methylhydrazine. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like piperidine or N-methylmorpholine .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to changes in cellular excitability and neurotransmitter release. This mechanism is particularly relevant in its potential anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
- 3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
3-(2-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its binding affinity to certain molecular targets, while the cyclopropyl and methyl groups contribute to its stability and bioavailability .
Properties
Molecular Formula |
C14H14ClN3O |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-9-6-7-9)8-12(17-18)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
InChI Key |
QSUISQRKKOKQCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11140864.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11140869.png)
![6-[(4-Fluorophenyl)methoxy]-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B11140873.png)
![Methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11140876.png)
![dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11140878.png)
![2-(2,4-dimethylphenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140882.png)
![5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B11140883.png)
![6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140894.png)
![(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11140901.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11140906.png)
![6-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11140913.png)
![2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate](/img/structure/B11140922.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11140935.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11140938.png)
